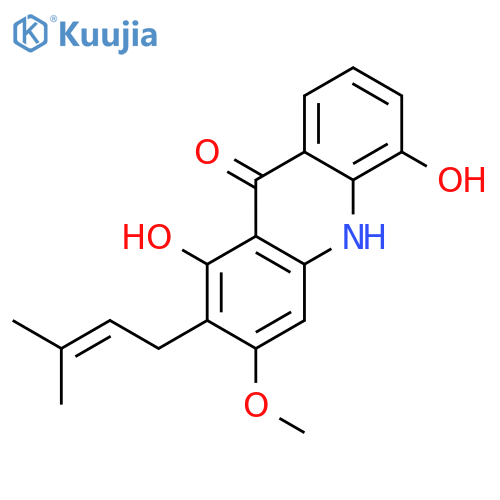

Cas no 263007-67-6 (9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)-)

9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)- 化学的及び物理的性質

名前と識別子

-

- 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)-

- Buxifoliadine C

- AKOS040763249

- 263007-67-6

-

- インチ: InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(24-3)9-13-16(18(11)22)19(23)12-5-4-6-14(21)17(12)20-13/h4-7,9,21-22H,8H2,1-3H3,(H,20,23)

- InChIKey: LIBMMBBIHSDVBG-UHFFFAOYSA-N

- ほほえんだ: COc1cc2[nH]c3c(O)cccc3c(=O)c2c(O)c1CC=C(C)C |(-1.67,4.34,;-.15,3.47,;0,1.93,;-1.39,1.15,;-1.39,-.39,;-2.77,-1.15,;-2.77,-2.69,;-4,-3.47,;-5.39,-2.69,;-4,-5.01,;-2.77,-5.78,;-1.39,-5.01,;-1.39,-3.47,;0,-2.69,;1.23,-3.47,;0,-1.15,;1.23,-.39,;2.62,-1.15,;1.23,1.15,;2.62,1.93,;2.62,3.47,;4.01,4.23,;5.39,3.47,;4.01,5.78,)|

計算された属性

- せいみつぶんしりょう: 325.13147

- どういたいしつりょう: 325.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 502

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.349

- トポロジー分子極性表面積: 78.8Ų

じっけんとくせい

- PSA: 78.79

9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6196-1 ml * 10 mm |

Buxifoliadine C |

263007-67-6 | 1 ml * 10 mm |

¥ 4520 | 2024-07-20 | ||

| TargetMol Chemicals | TN6196-1 mL * 10 mM (in DMSO) |

Buxifoliadine C |

263007-67-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 | |

| TargetMol Chemicals | TN6196-5mg |

Buxifoliadine C |

263007-67-6 | 5mg |

¥ 4420 | 2024-07-20 | ||

| TargetMol Chemicals | TN6196-5 mg |

Buxifoliadine C |

263007-67-6 | 98% | 5mg |

¥ 4,420 | 2023-07-11 |

9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)- 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

2. Back matter

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)-に関する追加情報

9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 263007-67-6, identified as 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound, characterized by its acridinone core structure, has garnered significant attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including hydroxyl and methoxy substituents, as well as an allyl group at the 2-position, contributes to its complex reactivity and interaction with biological targets.

In recent years, the study of acridine derivatives has seen remarkable advancements, particularly in their application as pharmacological agents. The acridinone scaffold is known for its ability to interact with DNA and RNA, making it a valuable candidate for developing therapeutic strategies against various diseases. Specifically, the 1,5-dihydroxy-3-methoxy moiety in 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) enhances its solubility and bioavailability, which are critical factors for drug efficacy. This feature has prompted researchers to explore its potential in treating conditions such as cancer and infectious diseases.

One of the most intriguing aspects of this compound is its structural similarity to natural products that have demonstrated significant biological activity. For instance, certain acridine derivatives have been isolated from plants and have shown potent antimicrobial and antitumor properties. The 3-methyl-2-butenyl group in 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) adds another layer of complexity, potentially influencing its metabolic pathways and interactions with enzymes and receptors. This structural diversity makes it an attractive candidate for further biochemical investigation.

Recent studies have begun to unravel the mechanistic aspects of how acridine derivatives exert their effects on biological systems. The hydroxyl groups in 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) are particularly noteworthy, as they can participate in hydrogen bonding interactions with biological targets. This capability is essential for designing molecules that can selectively bind to specific proteins or nucleic acids. Moreover, the methoxy group at the 3-position can influence electronic properties, potentially modulating reactivity and binding affinity.

The synthesis of 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) presents both challenges and opportunities for chemists. The presence of multiple stereocenters and functional groups requires precise synthetic strategies to achieve high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been instrumental in developing efficient synthetic routes.

In the context of drug discovery, 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) serves as a valuable scaffold for medicinal chemists. By modifying its structure through combinatorial chemistry or library screening approaches, researchers can identify novel analogs with enhanced biological activity. The compound's ability to interact with various biological targets makes it a versatile tool for investigating mechanisms of action and developing new therapeutic agents.

The potential applications of this compound extend beyond oncology. For example, its structural features may make it effective against infectious diseases caused by bacteria or viruses. The hydroxyl and methoxy groups could serve as attachment points for targeting specific pathogens or modulating host immune responses. Additionally, the compound's ability to cross cell membranes could make it useful in delivering payloads to treat neurological disorders.

As research continues to progress, the understanding of how 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl) interacts with biological systems will undoubtedly expand. High-throughput screening technologies and computational modeling will play crucial roles in elucidating its mechanisms of action and identifying new therapeutic applications. Furthermore, collaborations between chemists and biologists will be essential in translating laboratory findings into clinical benefits.

The future prospects for this compound are promising indeed. As more data becomes available on its biological activity and pharmacokinetic properties, it is likely that new derivatives will be developed with improved efficacy and safety profiles. The flexibility of the acridinone scaffold allows for extensive structural modifications without compromising core functionality—a key advantage in drug development efforts.

In conclusion,9(10H)-Acridinone, particularly the derivative 1,5-dihydroxy--, methoxy--, (--methyl--,(--butenyl--)-- version identified by CAS number 263007--67--6), represents a significant advancement in chemical biology research Its unique structural features offer numerous possibilities for developing new therapeutic agents across various disease areas The ongoing exploration into its properties promises exciting developments both academically clinically

263007-67-6 (9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)-) 関連製品

- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)

- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)

- 1797739-69-5(8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)

- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 1396851-59-4(N-2-(4-methoxyphenyl)ethyl-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide)

- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)

- 2156714-10-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid)